molecular formula C6H4N2OS B1439363 5-(1,3-Thiazol-2-yl)-1,3-oxazole CAS No. 681135-47-7

5-(1,3-Thiazol-2-yl)-1,3-oxazole

Cat. No. B1439363
M. Wt: 152.18 g/mol
InChI Key: ROAHUIFQLRHKEY-UHFFFAOYSA-N
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Description

5-(1,3-Thiazol-2-yl)-1,3-oxazole is a compound that contains both thiazole and oxazole rings. Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom . These types of compounds are often found in a wide range of natural products and have a wide range of medicinal and biological properties .


Synthesis Analysis

The synthesis of compounds similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole often involves reactions with hydrazonoyl halides . For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded a compound with a structure similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole .


Molecular Structure Analysis

The molecular structure of compounds similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole has been confirmed by various spectral data, including IR, NMR: 1H, 13C, COSY, HSQC, and SALDI-MS .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole often involve arylation, diazotization, and diazo-coupling . For example, a new thiazolylazo reagent was synthesized via arylation of acrolein and further diazotization and diazo-coupling with 2-naphthol .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole can vary. For example, one compound with a similar structure has a melting point of 192-194°C .

Scientific Research Applications

  • Pharmaceutical and Biological Activities

    • Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields .
    • They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
    • The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
  • Industrial Applications

    • Thiazoles have applications in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
  • Antibacterial Properties

    • A series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines with pyrrolidinone, thiazole, pyrrole, 1,2,4-triazole, oxadiazole and benzimidazole heterocyclic fragments were synthesized and their antibacterial properties were evaluated .
    • The vast majority of compounds exhibited between twofold and 16-fold increased antibacterial effect against the test-cultures when compared with Oxytetracycline .
  • Antioxidant, Analgesic, and Anti-inflammatory Activities

    • Thiazole derivatives have been found to act as antioxidants, analgesics, and anti-inflammatory agents .
    • These properties make them useful in the treatment of various conditions related to oxidative stress, pain, and inflammation .
  • Antiviral and Antifungal Activities

    • Thiazole derivatives have shown antiviral and antifungal activities .
    • This makes them potential candidates for the development of new antiviral and antifungal drugs .
  • Neuroprotective and Antitumor Activities

    • Thiazole derivatives have demonstrated neuroprotective and antitumor or cytotoxic activities .
    • These properties suggest their potential use in the treatment of neurological disorders and cancer .
  • Agrochemicals and Industrial Applications

    • Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
    • They are used in the manufacture of data storage devices such as CD, DVD and Blue-ray discs . In addition, these compounds are used for coloring numerous consumer goods, such as clothes, leather, plastics, food, cosmetics and toys .
  • Spectrophotometry and Separation Procedures

    • The main applications of thiazolylazo dyes in chemistry include spectrophotometry, liquid and cloud point extraction, solid-phase extraction, electrochemistry, liquid chromatography (precolumn derivatization HPLC) and separation procedures .
    • Thiazolylazo dyes have also been employed as indicators, masking agents and sorbents in combination with solid supports .
  • Synthesis of New Compounds

    • A lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
    • A novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH, which resulted in the formation of an ester .

Safety And Hazards

Safety data sheets for compounds similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole indicate that they can be harmful if swallowed, in contact with skin, or if inhaled . They may cause skin and eye irritation and may cause respiratory irritation .

Future Directions

Thiazole and oxazole derivatives have a wide range of applications in the field of drug design and discovery . Therefore, future research could focus on modifying the 5-(1,3-Thiazol-2-yl)-1,3-oxazole structure at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

5-(1,3-thiazol-2-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c1-2-10-6(8-1)5-3-7-4-9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAHUIFQLRHKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Thiazol-2-yl)-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1,3-Thiazol-2-yl)-1,3-oxazole
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5-(1,3-Thiazol-2-yl)-1,3-oxazole
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5-(1,3-Thiazol-2-yl)-1,3-oxazole
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5-(1,3-Thiazol-2-yl)-1,3-oxazole
Reactant of Route 5
5-(1,3-Thiazol-2-yl)-1,3-oxazole
Reactant of Route 6
5-(1,3-Thiazol-2-yl)-1,3-oxazole

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